Superior Volatility: Ruthenocene as a CVD Precursor vs. Ru(acac)3 and Ru(DPM)3
For metal-organic chemical vapor deposition (MOCVD), precursor volatility is paramount. Ruthenocene (RuCp2) offers a significant advantage over other common ruthenium sources like ruthenium(III) acetylacetonate (Ru(acac)3) and Ru(DPM)3. Research indicates that precursor volatility is inversely proportional to molecular weight [1]. Consequently, the lighter RuCp2 (MW 231.26 g/mol) is more volatile. Crucially, a direct comparison in patent literature states that Ru(DPM)3 is not often used because its vapor pressure is lower than that of the Ru(Cp)2 complex [2].
| Evidence Dimension | Vapor Pressure as a Proxy for Volatility |
|---|---|
| Target Compound Data | 418 mmHg at 25°C |
| Comparator Or Baseline | Ru(DPM)3 (Ruthenium tris(dipivaloylmethanate)) |
| Quantified Difference | Ru(DPM)3 has a lower vapor pressure than RuCp2 (exact value not specified, but the comparison is explicit) [2] |
| Conditions | Vapor pressure measurements for RuCp2 at 25°C [3]. General MOCVD precursor assessment. |
Why This Matters
Higher volatility translates to a more stable and efficient mass transport during the MOCVD process, leading to improved film uniformity, higher deposition rates, and greater process control, making ruthenocene the technically superior choice for CVD/ALD applications.
- [1] Kawano, K.; Kosuge, H.; Oshima, N.; Arii, T.; Sawada, Y.; Funakubo, H. Ligand Structure Effect on A Divalent Ruthenium Precursor for MOCVD. MRS Online Proceedings Library 2009, 1111, 1111-D05-06. View Source
- [2] Patent: Ruthenium compounds, process for their preparation, and ruthenium-containing thin films made by using the compounds. CN 101528763 A. View Source
- [3] Molbase. ruthenocene | 1287-13-4. http://m.molbase.com/ View Source
